molecular formula C10H9ClFNO B13160318 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13160318
M. Wt: 213.63 g/mol
InChI Key: PRWJVEJCVPWVQQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the 4-chloro-2-fluorophenyl group. One common method involves the reaction of 4-chloro-2-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to yield the desired pyrrolidinone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    4-(4-Fluorophenyl)pyrrolidin-2-one: Lacks the chloro group, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)pyrrolidin-2-one: Lacks the fluoro group, which may influence its chemical properties and applications.

    Pyrrolidin-2-one: The parent compound without any substituents, used as a reference for understanding the effects of different substituents. The presence of both chloro and fluoro groups in this compound makes it unique, potentially offering a balance of reactivity and stability that can be advantageous in various applications.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

PRWJVEJCVPWVQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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